![molecular formula C12H16N2O B12574665 2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine CAS No. 613660-89-2](/img/structure/B12574665.png)
2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and a pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine typically involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. The reaction proceeds through a series of steps, including esterification, cyclization, and purification . The reaction conditions often involve the use of aprotic solvents such as toluene or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure high yield and purity .
Industrial Production Methods
For industrial production, the synthesis route is optimized to ensure scalability and cost-effectiveness. The raw materials, such as 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester, are chosen for their availability and reactivity. The process involves steps like esterification, cyclization, and purification, with a focus on achieving high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of electronic cigarette products due to its sensory properties
Mécanisme D'action
The mechanism of action of 2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine involves its interaction with specific molecular targets. For instance, it displays antinociceptive effects by interacting with cholinergic receptors . The pathways involved in its action are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotine: A well-known alkaloid with similar structural features.
6-Methylnicotine: An optically active nicotine analog with similar biological activities.
Uniqueness
2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
613660-89-2 |
|---|---|
Formule moléculaire |
C12H16N2O |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
(6-methylpyridin-3-yl)-(2-methylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C12H16N2O/c1-9-5-6-11(8-13-9)12(15)14-7-3-4-10(14)2/h5-6,8,10H,3-4,7H2,1-2H3 |
Clé InChI |
MZDVSGUVIRWGSD-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN1C(=O)C2=CN=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-B]quinolin-6-amine](/img/structure/B12574595.png)
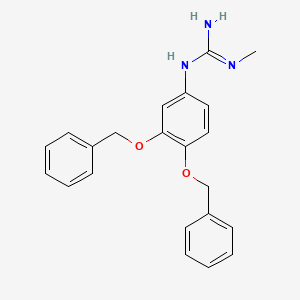
![2-[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-N-thiazol-2-yl-acetamide](/img/structure/B12574609.png)
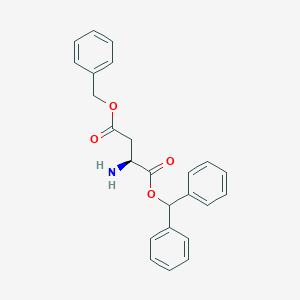
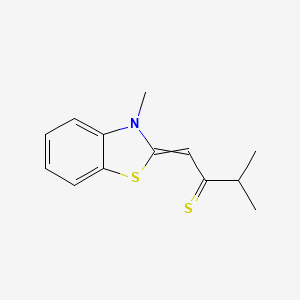

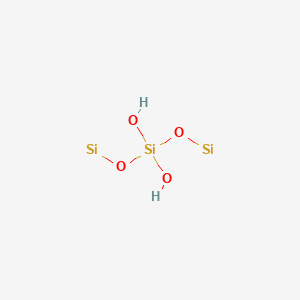
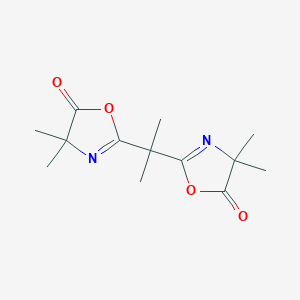
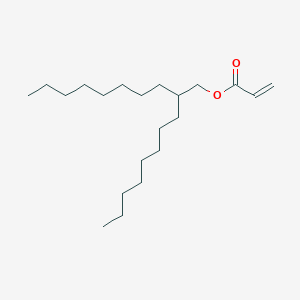
![2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B12574641.png)
![2-[Bis(trifluoromethyl)amino]-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride](/img/structure/B12574648.png)
![N,N'-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N'-(4-cyanophenyl)urea]](/img/structure/B12574652.png)
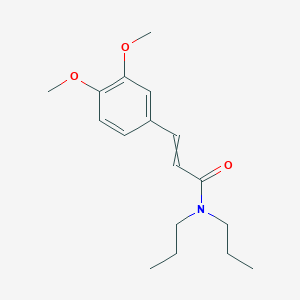
![2-(1,2,6,7-Tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethanamine;hydrochloride](/img/structure/B12574674.png)
